3-Methyl-7H-furo[3,2-g]chromen-7-one, also known as 3-methylpsoralen, belongs to a class of naturally occurring organic compounds known as furocoumarins. These compounds are characterized by a furan ring fused with a coumarin moiety. [] Furocoumarins are primarily found in plants belonging to the Umbelliferae and Rutaceae families. [] While 3-methyl-7H-furo[3,2-g]chromen-7-one itself is not explicitly mentioned as a natural product in the provided literature, its structural similarity to other naturally occurring furocoumarins suggests a potential natural origin.
Within scientific research, 3-methyl-7H-furo[3,2-g]chromen-7-one and its derivatives have been studied for various biological activities. These include potential applications in treating conditions related to pigmentation disorders, cancer, and neurological disorders. [, , ]
3-Methyl-7H-furo[3,2-g]chromen-7-one, also known as FCS005, is a coumarin analogue that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This compound is classified under the category of furocoumarins, which are known for their diverse biological activities, including antioxidant and enzyme inhibitory properties.
The compound can be sourced from various chemical databases and publications, including PubChem and other chemical suppliers. It is classified as a furocoumarin due to its structural characteristics that include a fused furan and chromene ring system. The molecular formula of 3-methyl-7H-furo[3,2-g]chromen-7-one is , with a molecular weight of approximately 200.19 g/mol .
The synthesis of 3-methyl-7H-furo[3,2-g]chromen-7-one typically involves several key steps:
The molecular structure of 3-methyl-7H-furo[3,2-g]chromen-7-one features a fused ring system comprising both furan and chromene moieties. The structural formula can be represented as follows:
Key structural data include:
3-Methyl-7H-furo[3,2-g]chromen-7-one can participate in various chemical reactions:
These reactions highlight the versatility of 3-methyl-7H-furo[3,2-g]chromen-7-one in synthetic organic chemistry.
The mechanism of action for 3-methyl-7H-furo[3,2-g]chromen-7-one has been studied primarily in the context of its potential antiparkinsonian effects. Research indicates that it may exert its biological effects by:
These mechanisms suggest that 3-methyl-7H-furo[3,2-g]chromen-7-one could be beneficial in treating conditions like Parkinson's disease.
The physical properties of 3-methyl-7H-furo[3,2-g]chromen-7-one include:
These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound.
The primary applications of 3-methyl-7H-furo[3,2-g]chromen-7-one lie within medicinal chemistry:
3-Methyl-7H-furo[3,2-g]chromen-7-one is a tricyclic heterocyclic compound classified as a linear furocoumarin (psoralen derivative). Its molecular formula is C₁₂H₈O₃, with a molecular weight of 200.19 g/mol [1]. The core structure consists of a fused benzopyrone system annelated with a furan ring at the 5,6-positions, creating the characteristic furo[3,2-g]chromen-7-one scaffold. The methyl substituent at the C3 position differentiates it from unsubstituted psoralen and influences its electronic properties and reactivity. Key structural identifiers include:
Table 1: Fundamental Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₂H₈O₃ |
Molecular Weight | 200.19 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 56.5 Ų |
XLogP3 | ~2.5 (estimated) |
The synthesis of 3-methyl-7H-furo[3,2-g]chromen-7-one represents a significant advancement in furocoumarin chemistry, which historically suffered from low-yielding, multi-step syntheses. Early synthetic routes to psoralens (1934–1980s) involved dehydrogenation of 6-hydroxycoumaran derivatives or cyclocondensation of 7-hydroxycoumarins, typically yielding <30% of target compounds [2]. Ray's method (1980s) marked progress by enabling 3-substituted furocoumarins like the 3-methyl derivative via sodium ethoxide-catalyzed cyclisation of 7-(2-oxopropoxy)coumarin precursors. However, this approach failed for unsubstituted or 5-substituted analogs and remained limited by moderate yields [2]. The 2002 breakthrough by Tetrahedron researchers introduced an alkaline aqueous cyclisation method, achieving 80–90% yields of psoralens including 3-methyl derivatives. This method overcame prior limitations in synthesizing unsubstituted psoralens and enabled efficient production for biological evaluation [2].
Unlike naturally abundant furocoumarins (e.g., imperatorin [482-44-0] from Angelica archangelica [4]), 3-methyl-7H-furo[3,2-g]chromen-7-one is primarily accessible through synthetic routes. Natural furocoumarins typically feature oxygenated substituents (methoxy, prenyloxy) at positions 4,5,8, or 9, as seen in compounds like 5-(3'-methyl-2',3'-dihydroxybutyl)-8-methoxypsoralen [7]. The 3-methyl analog lacks documented natural sources, positioning it as a synthetic derivative designed to probe structure-activity relationships. Its synthesis from 7-hydroxycoumarin precursors via alkaline cyclisation [2] provides a scalable route absent in natural extraction processes. This intentional design allows targeted exploration of how alkyl substitution at C3 influences photobiological activity compared to natural oxy-substituted derivatives.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5